molecular formula C11H7BrO2 B092810 4-Bromo-1-naphthoic acid CAS No. 16650-55-8

4-Bromo-1-naphthoic acid

Cat. No. B092810
CAS RN: 16650-55-8
M. Wt: 251.08 g/mol
InChI Key: FIJIPZQZVLCOMB-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

4-Bromonaphthalene-1-carboxylic acid (9.80 g) was suspended in thionyl chloride (80 mL) and stirred at 40° C. for 16 hours and evaporated under vacuum. Solid was dissolved in DCM (20 mL) and evaporated under vacuum, giving 4-bromonaphthalene-1-carbonyl chloride (13.8 g, crude) as a white solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:17])=O>>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([Cl:17])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Solid was dissolved in DCM (20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.